(2-Methyl-5-tetrazolyl)methanol

Catalog No.
S2800142
CAS No.
55408-40-7
M.F
C3H6N4O
M. Wt
114.108
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methyl-5-tetrazolyl)methanol

CAS Number

55408-40-7

Product Name

(2-Methyl-5-tetrazolyl)methanol

IUPAC Name

(2-methyltetrazol-5-yl)methanol

Molecular Formula

C3H6N4O

Molecular Weight

114.108

InChI

InChI=1S/C3H6N4O/c1-7-5-3(2-8)4-6-7/h8H,2H2,1H3

InChI Key

XUJXRLKUQPFUOU-UHFFFAOYSA-N

SMILES

CN1N=C(N=N1)CO

solubility

not available

(2-Methyl-5-tetrazolyl)methanol is an organic compound characterized by its tetrazole functional group, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom. The molecular formula for this compound is C₃H₆N₄O, and it has a molecular weight of approximately 102.11 g/mol. This compound features a hydroxymethyl group (-CH₂OH) attached to the tetrazole ring, enhancing its potential reactivity and biological activity. Tetrazoles are known for their diverse applications in medicinal chemistry, particularly as bioisosteres for carboxylic acids and amides, which can influence drug design and development .

Typical of tetrazole derivatives. These include:

  • Nucleophilic Substitution Reactions: The hydroxymethyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The compound can undergo condensation reactions to form more complex structures, particularly when reacting with aldehydes or ketones.
  • Deprotonation Reactions: The acidic protons on the tetrazole ring can be deprotonated to generate reactive intermediates useful in further synthetic applications .

The biological activity of (2-Methyl-5-tetrazolyl)methanol is largely attributed to its tetrazole moiety. Tetrazoles have been shown to exhibit various pharmacological properties, including:

  • Antihypertensive Activity: Similar compounds have been evaluated as angiotensin II receptor antagonists, suggesting potential applications in managing hypertension .
  • Antimicrobial Properties: Some tetrazole derivatives demonstrate antimicrobial activity, making them candidates for further investigation in the development of new antibiotics.
  • Neuroprotective Effects: Research indicates that certain tetrazoles can exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

The synthesis of (2-Methyl-5-tetrazolyl)methanol can be achieved through several methods:

  • Multicomponent Reactions: Utilizing Ugi or Passerini reactions allows for the efficient formation of tetrazole derivatives from readily available starting materials.
  • Cyclization Reactions: The formation of the tetrazole ring can be accomplished through cyclization of appropriate azide and carbonyl precursors under acidic or basic conditions.
  • Hydroxymethylation: Following the formation of the tetrazole ring, hydroxymethylation can be performed using formaldehyde or related reagents to introduce the -CH₂OH group .

(2-Methyl-5-tetrazolyl)methanol has potential applications in various fields:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug development, particularly in creating antihypertensive agents or antimicrobial compounds.
  • Chemical Research: It serves as a building block in organic synthesis due to its reactivity and ability to participate in further chemical transformations.
  • Agricultural Chemistry: Potential uses may extend to agrochemicals where tetrazole derivatives have shown efficacy against pests or plant diseases .

Interaction studies involving (2-Methyl-5-tetrazolyl)methanol focus on its binding affinity and mechanism of action with biological targets. These studies are crucial for understanding how this compound interacts with receptors or enzymes:

  • Receptor Binding Studies: Investigations into how (2-Methyl-5-tetrazolyl)methanol binds to angiotensin II receptors could elucidate its potential antihypertensive effects.
  • Enzyme Inhibition Studies: Evaluating its inhibitory effects on specific enzymes may reveal its utility in treating conditions like hypertension or infections .

Several compounds share structural similarities with (2-Methyl-5-tetrazolyl)methanol, primarily due to the presence of the tetrazole ring. Here are some notable examples:

Compound NameStructureUnique Features
1H-Tetrazole1H-TetrazoleBasic tetrazole structure; used in pharmaceuticals.
5-(4-Chlorophenyl)-1H-tetrazole5-(4-Chlorophenyl)-1H-tetrazoleExhibits enhanced biological activity; used as an anti-inflammatory agent.
2-(1H-Tetrazol-5-yl)phenol2-(1H-Tetrazol-5-yl)phenolKnown for antioxidant properties; potential use in cosmetics.

These compounds highlight the unique properties of (2-Methyl-5-tetrazolyl)methanol, particularly its hydroxymethyl group that may enhance solubility and bioavailability compared to other tetrazoles.

XLogP3

-0.7

Dates

Last modified: 08-17-2023

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